

# Tovorafenib drug interactions with hormonal contraceptives

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## Compound Focus: Tovorafenib

CAS No.: 1096708-71-2

Cat. No.: S548814

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## Drug Interaction Summary

The table below summarizes the key details of the interaction between **tovorafenib** and hormonal contraceptives.

Aspect	Interaction Details
Interaction Type	Major/Significant (clinically important) [1] [2]
Mechanism	Tovorafenib is a <b>moderate inducer of the CYP3A4 enzyme</b> . It increases the metabolism of hormones (e.g., progestin, ethinyl estradiol) in contraceptives, reducing their exposure and efficacy [2].
Risk Outcome	<b>Contraceptive failure</b> and/or an <b>increase in breakthrough bleeding</b> [2] [3].
Recommendation	<b>Avoid coadministration</b> . Use effective non-hormonal contraception during treatment and for a specified period after the last dose [4] [2] [3].

## Clinical Management & Recommendations

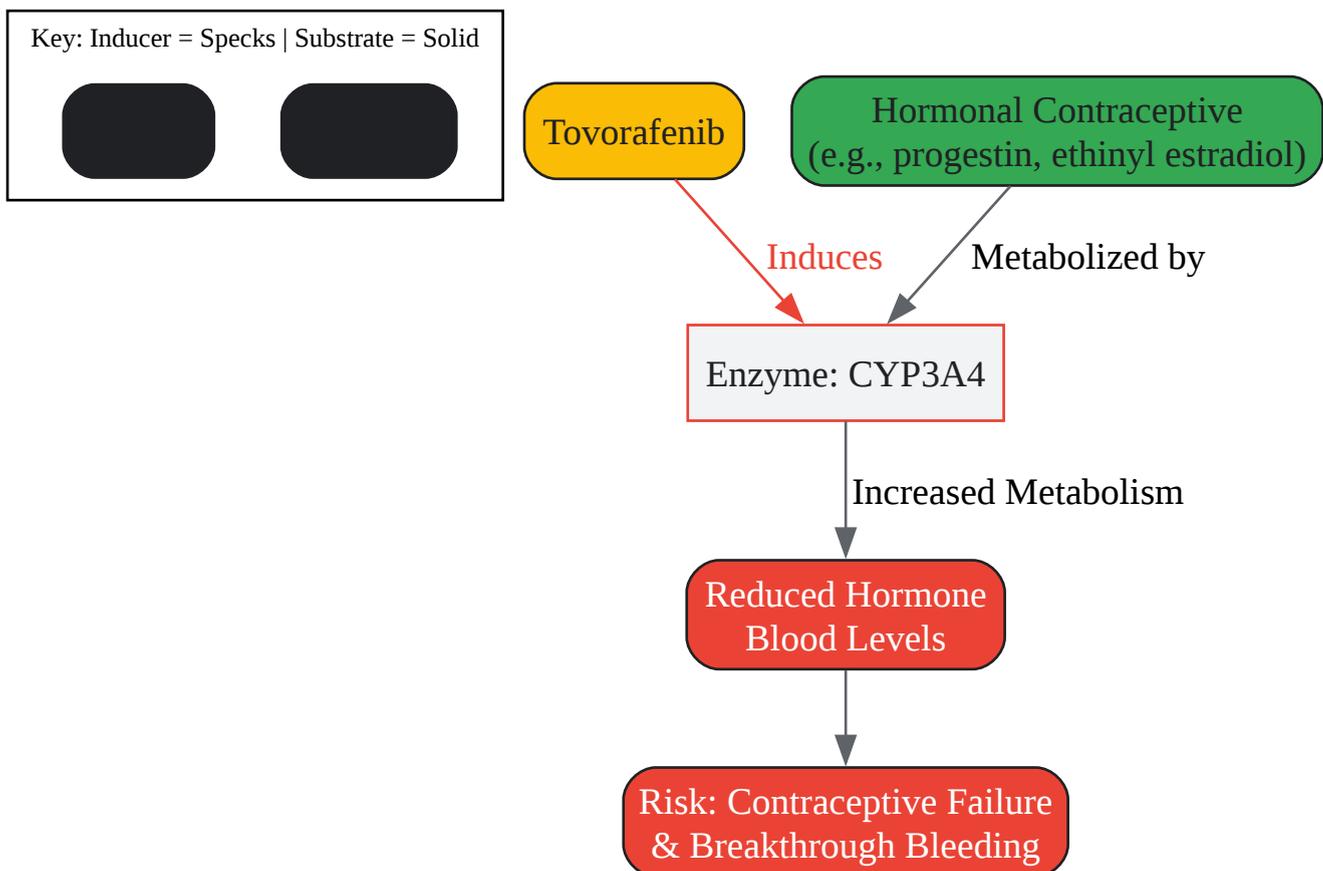
For the duration of **tovorafenib** treatment and after, the following contraception practices are mandated:

- **Females of Reproductive Potential:** Must use effective **non-hormonal contraception** during treatment with **tovorafenib** and for **28 days after the final dose** [4] [2] [3].
- **Males with Female Partners of Reproductive Potential:** Should use effective **non-hormonal contraception** during treatment and for **2 weeks after the final dose** [4] [2].

Additionally, verifying pregnancy status in females of reproductive potential before initiating **tovorafenib** therapy is required [5] [4].

## Mechanism of Interaction Visualized

The diagram below illustrates the metabolic drug interaction pathway where **tovorafenib** reduces the effectiveness of hormonal contraceptives.



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## Protocol Considerations for Researchers

For professionals involved in clinical trials or drug development:

- **Trial Protocols:** Clinical study designs for **tovorafenib** must include strict protocols for verifying and monitoring the use of **non-hormonal contraception** by participants of reproductive potential [4] [3].
- **Patient Counseling Materials:** Ensure educational resources for patients and caregivers explicitly warn against using hormonal birth control (like pills, patches, or implants) and provide information on approved non-hormonal alternatives (e.g., copper IUDs, barrier methods) [6] [7].
- **Adverse Event Monitoring:** Be vigilant in tracking and reporting cases of unintended pregnancy or breakthrough bleeding in study participants, as these may be critical indicators of this interaction.

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## References

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